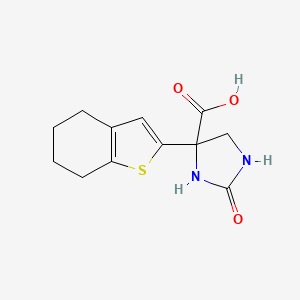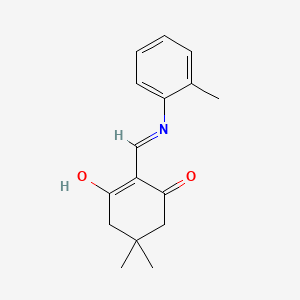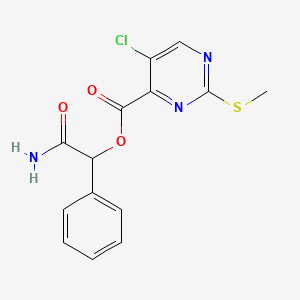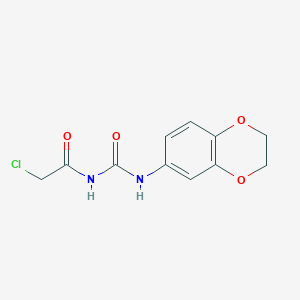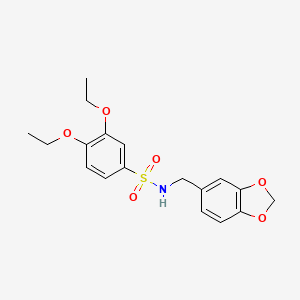![molecular formula C25H21BrFN5O2S B2915734 N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide CAS No. 393840-17-0](/img/structure/B2915734.png)
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C25H21BrFN5O2S and its molecular weight is 554.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has highlighted the significance of fluorobenzamide compounds in antimicrobial applications. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial analogs. These compounds, synthesized through conventional and microwave methods, have been effective against various bacterial strains and fungi, such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
The synthesis and characterization of N-substituted Sulfanilamide derivatives have been explored. Compounds have been synthesized and characterized by various techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra. These compounds, including benzamide derivatives, have been studied for their antibacterial and antifungal activities (Lahtinen et al., 2014).
Application in PET Imaging for Alzheimer's Disease
Certain fluorobenzamide derivatives have shown potential in PET imaging for Alzheimer's disease. Studies have demonstrated the effectiveness of these compounds in binding to β-amyloid plaques in the brain, which is crucial for diagnosing and understanding Alzheimer's disease (Cui et al., 2012).
Herbicidal Activities
Triazolinone derivatives, which include pharmacophores such as fluorobenzamide, have been designed and synthesized for use as herbicides. These compounds have shown promising herbicidal activities and could be developed for agricultural applications, particularly for controlling broadleaf weeds in rice fields (Luo et al., 2008).
Applications in Material Science
In material science, compounds like fluorobenzamide have been utilized in the design and synthesis of biocompatible poly(2-oxazoline)s. These materials have applications in electrophoretic deposition, particularly in hybridizing with bioactive glass, which could have implications in biomedicine (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrFN5O2S/c1-16-4-2-7-20(12-16)29-23(33)15-35-25-31-30-22(32(25)21-10-8-18(26)9-11-21)14-28-24(34)17-5-3-6-19(27)13-17/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWALCFKKLLPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)
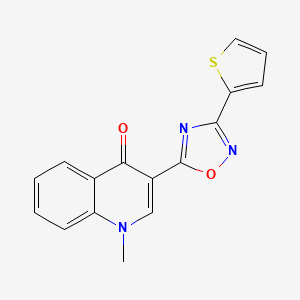

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2915658.png)
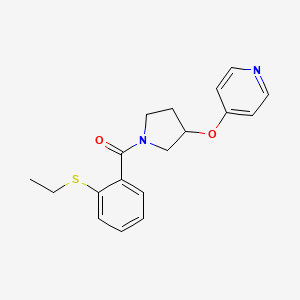
![3-(2-methoxyphenyl)-1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2915660.png)
